ethyl 4-[(7-hydroxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy]benzoate
CAS No.: 858757-58-1
Cat. No.: VC5757157
Molecular Formula: C19H16O6
Molecular Weight: 340.331
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 858757-58-1 |
|---|---|
| Molecular Formula | C19H16O6 |
| Molecular Weight | 340.331 |
| IUPAC Name | ethyl 4-(7-hydroxy-2-methyl-4-oxochromen-3-yl)oxybenzoate |
| Standard InChI | InChI=1S/C19H16O6/c1-3-23-19(22)12-4-7-14(8-5-12)25-18-11(2)24-16-10-13(20)6-9-15(16)17(18)21/h4-10,20H,3H2,1-2H3 |
| Standard InChI Key | QBAIPIAYUJSVLZ-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=CC=C(C=C1)OC2=C(OC3=C(C2=O)C=CC(=C3)O)C |
Introduction
Chemical Structure and Nomenclature
Structural Features
Ethyl 4-[(7-hydroxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy]benzoate consists of two primary moieties:
-
Chromenone Core: A 4H-chromen-4-one scaffold substituted with a hydroxyl group at position 7 and a methyl group at position 2.
-
Benzoate Ester: An ethyl ester of 4-hydroxybenzoic acid linked via an ether bond to the chromenone’s position 3 oxygen.
The compound’s IUPAC name, ethyl 4-(7-hydroxy-2-methyl-4-oxochromen-3-yl)oxybenzoate, reflects this connectivity. Its stereoelectronic properties are influenced by the electron-withdrawing carbonyl group at position 4 and the electron-donating hydroxyl group at position 7, creating a polarized system that may enhance reactivity .
Table 1: Key Chemical Identifiers
| Property | Value |
|---|---|
| CAS No. | 858757-58-1 |
| Molecular Formula | |
| Molecular Weight | 340.331 g/mol |
| SMILES | CCOC(=O)C1=CC=C(OC2=C(OC3=C(C=CC(=C3O)C)C(=O)O2)C)C=C1 |
| InChI Key | QBAIPIAYUJSVLZ-UHFFFAOYSA-N |
Synthesis and Preparation
General Synthetic Strategies
The synthesis of ethyl 4-[(7-hydroxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy]benzoate likely follows a multi-step route common to chromenone derivatives:
-
Chromenone Core Formation:
-
Etherification:
-
The hydroxyl group at position 3 of the chromenone reacts with 4-hydroxybenzoic acid derivatives.
-
A Mitsunobu reaction or nucleophilic substitution using ethyl 4-hydroxybenzoate and a suitable activating agent (e.g., KCO) facilitates ether bond formation.
-
-
Esterification:
-
Ethylation of the carboxylic acid group completes the benzoate ester moiety, typically employing ethanol in the presence of HSO.
-
Challenges and Optimization
-
Regioselectivity: Ensuring substitution at position 3 of the chromenone requires precise control of reaction conditions, as competing reactions at positions 6 or 8 are common in polyhydroxy coumarins .
-
Protection-Deprotection: The phenolic hydroxyl group at position 7 may necessitate protection (e.g., acetylation) during synthesis to prevent undesired side reactions.
Physicochemical Properties
Experimental Data
While specific data for this compound are scarce, its properties can be extrapolated from structural analogs:
-
Solubility: Likely low water solubility due to the hydrophobic chromenone core and ester group. Soluble in polar aprotic solvents (e.g., DMSO, DMF).
-
Melting Point: Estimated 180–190°C based on similar coumarin esters .
-
Stability: Susceptible to hydrolysis under basic conditions due to the ester linkage. The enol ether structure may confer sensitivity to UV light.
Table 2: Predicted Physicochemical Properties
| Property | Value |
|---|---|
| LogP (Partition Coefficient) | 3.2 (estimated via ChemDraw) |
| Hydrogen Bond Donors | 2 (7-OH and ester carbonyl) |
| Hydrogen Bond Acceptors | 6 |
Future Research Directions
-
Synthetic Methodology: Develop one-pot synthesis protocols to improve yield (>70%) and reduce purification steps.
-
Pharmacological Profiling: Conduct in vitro cytotoxicity assays (e.g., against HepG2 cells) and in vivo toxicity studies in rodent models.
-
Computational Studies: Perform DFT calculations to map electrostatic potential surfaces and predict metabolite pathways.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume